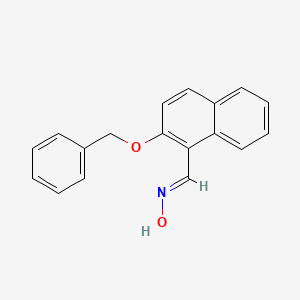

2-(benzyloxy)-1-naphthaldehyde oxime

Description

General Context of Oxime Functionality in Modern Organic and Inorganic Chemistry

Oximes, characterized by the RR'C=N-OH functional group, are versatile and stable compounds that play a significant role in various fields of chemistry. rsc.orgnp-mrd.org They are readily synthesized through the condensation of an aldehyde or ketone with hydroxylamine (B1172632). np-mrd.orgnih.gov This functional group is not merely a derivative but an active participant in numerous chemical transformations. Oximes can be hydrolyzed back to their corresponding aldehydes or ketones, reduced to form amines, or undergo rearrangement reactions like the Beckmann rearrangement to produce amides. np-mrd.orgnih.gov

In inorganic chemistry, oximes are widely utilized as ligands, forming stable complexes with a majority of metals in the periodic table. rsc.org These complexes have found applications in analytical chemistry, catalysis, and materials science, exhibiting interesting magnetic and structural properties. rsc.org Furthermore, the oxime functional group is present in various biologically active molecules, including pharmaceuticals and agrochemicals, highlighting its importance in medicinal chemistry. rsc.orgrsc.org

Overview of Naphthalene (B1677914) Scaffold Utilization in Chemical Design

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a prevalent structural motif in chemical design, particularly in medicinal chemistry and materials science. hmdb.caresearchgate.net Its rigid, aromatic structure provides a versatile platform for the development of compounds with a wide array of biological activities. hmdb.caresearchgate.net Naphthalene derivatives have been successfully marketed as drugs for various conditions, demonstrating anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net The reactivity of the naphthalene ring allows for functionalization at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. researchgate.net In materials science, naphthalene-based structures are explored for their optical and electronic properties. hmdb.ca

Strategic Importance of the Benzyloxy Protecting Group and its Influence on Molecular Architecture

The benzyloxy group (BnO), derived from benzyl (B1604629) alcohol, is a widely used protecting group for hydroxyl functionalities in organic synthesis. Its primary role is to mask the reactivity of a hydroxyl group while other chemical transformations are carried out on the molecule. The benzyl group is known for its stability under a variety of reaction conditions, including acidic and basic media. uni.lu

Elucidation of Research Gaps and Formulation of Objectives for 2-(benzyloxy)-1-naphthaldehyde (B183195) oxime

While the individual components of 2-(benzyloxy)-1-naphthaldehyde oxime are well-studied, a comprehensive investigation into the compound itself appears to be a gap in the current scientific literature. The synthesis of its precursor, 2-(benzyloxy)-1-naphthaldehyde, is documented, primarily as an intermediate for further chemical transformations. However, detailed studies on the synthesis, characterization, and reactivity of the corresponding oxime are not widely reported.

The strategic placement of the benzyloxy group suggests that this compound could serve as a key intermediate for the synthesis of more complex, functionalized 1-naphthaldoxime derivatives. Removal of the benzyl protecting group would unveil a 2-hydroxy-1-naphthaldehyde (B42665) oxime, a structure with potential for metal chelation and biological activity.

Research Objectives:

Based on the existing literature, several research objectives can be formulated for this compound:

Development of an optimized and fully characterized synthesis for this compound, including detailed spectroscopic analysis.

Investigation of the reactivity of the oxime functionality in the presence of the benzyloxy-substituted naphthalene scaffold.

Exploration of the deprotection of the benzyloxy group to yield 2-hydroxy-1-naphthaldehyde oxime and subsequent studies of its coordination chemistry with various metal ions.

Evaluation of the potential of this compound and its derivatives as precursors for the synthesis of novel heterocyclic compounds or as potential biologically active agents.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2-phenylmethoxynaphthalen-1-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-19-12-17-16-9-5-4-8-15(16)10-11-18(17)21-13-14-6-2-1-3-7-14/h1-12,20H,13H2/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODSLXIRMVBKLE-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Benzyloxy 1 Naphthaldehyde Oxime

Precursor Synthesis Strategies and Optimization

The primary precursor for the target oxime is 2-(benzyloxy)-1-naphthaldehyde (B183195). Its synthesis involves the strategic formylation of a naphthalene (B1677914) core and subsequent etherification.

Synthesis of 2-(benzyloxy)-1-naphthaldehyde: Advanced Routes and Comparative Analysis

The most common and direct route to 2-(benzyloxy)-1-naphthaldehyde is the benzylation of 2-hydroxy-1-naphthaldehyde (B42665). This reaction is a classic example of the Williamson ether synthesis, which involves the reaction of an alkoxide with a suitable alkyl halide. nih.govnumberanalytics.com In this case, the phenoxide of 2-hydroxy-1-naphthaldehyde acts as the nucleophile, attacking the electrophilic carbon of a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. nih.govprepchem.com

The synthesis typically begins with commercially available 2-hydroxy-1-naphthaldehyde. nih.gov This starting material itself can be prepared through various formylation reactions of 2-naphthol. Notable methods include:

The Reimer-Tiemann Reaction : This method uses chloroform (B151607) and a strong base to formylate the phenol, though it can suffer from moderate yields.

The Duff Reaction : This reaction employs hexamethylenetetramine as the formylating agent, often in a glycerol-boric acid medium, and generally provides better yields of the ortho-hydroxyaldehyde compared to the Reimer-Tiemann reaction. nih.gov Modifications using trifluoroacetic acid have been shown to improve the scope and efficiency of formylations with hexamethylenetetramine. wikipedia.org

The Vilsmeier-Haack Reaction : This reaction uses a substituted formamide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride to formylate electron-rich aromatic rings. ias.ac.inrsc.orgnih.gov For substrates like 2-ethoxynaphthalene, formylation occurs preferentially at the more reactive C1 position, demonstrating the regioselectivity of this method. researchgate.net

Once 2-hydroxy-1-naphthaldehyde is obtained, the Williamson ether synthesis is carried out. A comparative analysis of reported procedures reveals slight variations in reagents and conditions, which can impact yield and purity.

Modulation of Reaction Conditions for Aldehyde Precursor Formation

The efficiency of the Williamson ether synthesis for producing 2-(benzyloxy)-1-naphthaldehyde is highly dependent on the reaction conditions. Key parameters that are modulated include the choice of base, solvent, and temperature.

Base : A base is required to deprotonate the hydroxyl group of 2-hydroxy-1-naphthaldehyde, forming the more nucleophilic phenoxide ion. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this purpose, as it is effective and easy to handle. nih.govprepchem.com Stronger bases like sodium hydroxide (B78521) (NaOH) are also utilized in Williamson syntheses. nsf.gov

Solvent : Aprotic polar solvents are typically preferred for this Sₙ2 reaction. N,N-dimethylformamide (DMF) is frequently employed as it effectively dissolves the reactants and facilitates the nucleophilic substitution. nih.govprepchem.com Other solvents like acetone (B3395972) have also been used in similar benzylation reactions. nih.gov

Temperature : The reaction is often heated to increase the rate of reaction. Temperatures ranging from 60°C to 100°C are typical. nih.govprepchem.com For instance, one procedure involves heating the mixture at 60°C for 2 hours, while another heats at 90-100°C for 4 hours, achieving a high yield of 91%. nih.govprepchem.com

The optimization of these conditions is crucial for maximizing the yield and minimizing side reactions. The following table summarizes representative conditions for the synthesis of the aldehyde precursor.

Table 1: Comparative Synthesis Conditions for 2-(benzyloxy)-1-naphthaldehyde

| Starting Material | Benzylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-hydroxy-1-naphthaldehyde | Benzyl chloride | K₂CO₃ | DMF | 60 | 2 | ~86% | prepchem.com |

| 2-hydroxy-1-naphthaldehyde | Benzyl bromide | K₂CO₃ | DMF | 90-100 | 4 | 91% | nih.gov |

Oxime Formation Reaction Methodologies

The conversion of the aldehyde functional group in 2-(benzyloxy)-1-naphthaldehyde to an oxime is achieved through condensation with hydroxylamine (B1172632). This transformation is fundamental in organic chemistry and can be accomplished through various methods. nih.govnumberanalytics.com

Direct Condensation Reactions with Hydroxylamine: Catalytic and Solvent-Free Approaches

The classical method for oxime synthesis involves reacting the carbonyl compound with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or pyridine, often in an alcoholic solvent like methanol (B129727) or ethanol (B145695). rsc.orgnih.gov A specific procedure for a related compound, (E)-1-naphthaldehyde oxime, involves stirring the aldehyde with hydroxylamine hydrochloride and sodium carbonate in methanol at room temperature, affording the product in 90% yield. nih.gov Similarly, (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime was prepared using hydroxylamine hydrochloride and an aqueous solution of sodium carbonate in methanol. researchgate.net

In line with the principles of green chemistry, several alternative, more environmentally benign methods have been developed. These approaches aim to reduce or eliminate the use of volatile organic solvents and often employ catalysts to improve efficiency.

Solvent-Free Grinding (Mechanochemistry) : Oximes can be synthesized by simply grinding the aldehyde or ketone with hydroxylamine hydrochloride and a catalyst at room temperature. nih.govresearchgate.netresearchgate.net Bismuth(III) oxide (Bi₂O₃) has been demonstrated as an effective catalyst for this solventless approach. nih.govresearchgate.net

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate the reaction. rsc.orgnih.gov The reaction of aldehydes with hydroxylamine hydrochloride can be performed on a solid support like basic alumina (B75360) or in the presence of a catalyst like titanium dioxide (TiO₂) under solvent-free, microwave-assisted conditions. rsc.orgnih.gov For aromatic aldehydes with electron-donating groups, this can sometimes lead to the corresponding nitrile, but the addition of a base like NaOH or Na₂CO₃ ensures the formation of the oxime exclusively. nih.gov

Aqueous Media : The use of water as a solvent is highly desirable. One study found that using mineral water, which contains various salts, can accelerate the formation of aryl oximes from aldehydes and hydroxylamine hydrochloride at room temperature without the need for an additional catalyst. ias.ac.in

The following table outlines various methodologies for oxime synthesis applicable to 2-(benzyloxy)-1-naphthaldehyde.

Table 2: Methodologies for Oxime Synthesis

| Method | Catalyst/Medium | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Conventional | Base (e.g., Na₂CO₃) in alcohol | Room temperature or reflux | Well-established, high yields | rsc.orgnih.gov |

| Grinding | Bi₂O₃ | Solvent-free, room temperature | Environmentally friendly, rapid | nih.govresearchgate.net |

| Microwave | TiO₂ or Basic Alumina | Solvent-free, microwave irradiation | Rapid, efficient | rsc.orgnih.gov |

| Aqueous | Mineral Water | Catalyst-free, room temperature | Green, economical, practical | ias.ac.in |

Mechanistic Investigations of Oxime Formation: Kinetics and Stereoselectivity Aspects

The formation of an oxime from an aldehyde and hydroxylamine proceeds via a two-step addition-elimination mechanism. numberanalytics.comnih.govyoutube.com The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. youtube.com This is followed by proton transfer to form a neutral tetrahedral intermediate known as a carbinolamine. nih.govyoutube.com The reaction is typically catalyzed by acid, which protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). numberanalytics.comnih.gov Subsequent elimination of water and deprotonation of the nitrogen atom yields the final oxime product. youtube.com

The rate of oxime formation is pH-dependent. In the pH range of approximately 3 to 7, the acid-catalyzed dehydration of the carbinolamine intermediate is generally the rate-determining step. nih.gov At very low pH, the reaction slows down because the hydroxylamine nucleophile becomes fully protonated and non-nucleophilic. nih.gov

A key stereochemical aspect of oxime formation from unsymmetrical aldehydes is the potential for geometric isomerism, resulting in (E) and (Z) isomers. numberanalytics.com For aldoximes, the (E) isomer is generally more stable and often the predominant product. numberanalytics.com In the synthesis of benzaldehyde (B42025) oxime, for example, the ratio of isomers can be influenced by the reaction conditions. wikipedia.org For many naphthaldehyde derivatives, the (E)-oxime is the isomer reported and characterized. researchgate.netnih.gov It is therefore highly probable that the direct condensation of 2-(benzyloxy)-1-naphthaldehyde with hydroxylamine would preferentially yield the (E)-2-(benzyloxy)-1-naphthaldehyde oxime.

Alternative Routes to Oxime Synthesis and Functionalization

Beyond direct condensation, alternative strategies exist for the synthesis and subsequent functionalization of the oxime group.

One alternative synthetic approach involves preparing a functionalized hydroxylamine first, followed by condensation with the aldehyde. For instance, various O-benzyl oxime derivatives have been synthesized by reacting polyhydroxybenzaldehydes with pre-synthesized O-benzylhydroxylamine hydrochlorides. nih.gov This strategy could be adapted to synthesize the target molecule by reacting 2-hydroxy-1-naphthaldehyde with O-benzylhydroxylamine, providing a different pathway to the benzyloxy-oxime structure.

The oxime group itself is a site for further chemical modification, a process known as functionalization. A common reaction is the O-alkylation or O-acylation of the oxime's hydroxyl group to form oxime ethers and esters, respectively. acs.orgijprajournal.com These derivatives are important intermediates in organic synthesis. ijprajournal.com For example, O-allyl oximes can be prepared by reacting an oxime with an allyl acetate (B1210297) in the presence of a palladium catalyst. acs.org Patents describe the synthesis of various O-methyl oxime derivatives of benzaldehydes, highlighting the industrial relevance of this functionalization. google.com Such reactions could be applied to 2-(benzyloxy)-1-naphthaldehyde oxime to create a library of related compounds with potentially new properties.

Advanced Purification and Isolation Techniques for the Compound

The isolation and purification of this compound from a reaction mixture typically involves a multi-step approach, beginning with initial work-up procedures followed by more refined purification methods. The crude product, obtained from the reaction of 2-(benzyloxy)-1-naphthaldehyde with a hydroxylamine source, often contains unreacted starting materials, by-products, and residual solvents.

Initial Work-up and Extraction:

A common initial step involves quenching the reaction mixture and separating the organic components from the aqueous phase. This is often achieved by adding water to the reaction vessel and then extracting the mixture with a suitable organic solvent, such as ethyl acetate. The organic layer, containing the desired oxime, is then washed sequentially with water and brine to remove any remaining water-soluble impurities and salts. Finally, the organic phase is dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude solid oxime. orgsyn.org

Crystallization Techniques:

Crystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility characteristics of the compound. For aryl oximes, a variety of solvents and solvent systems can be employed.

Single-Solvent Recrystallization: This method involves dissolving the crude oxime in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. For compounds with structural similarities to this compound, solvents such as methanol or ethanol have been used. orgsyn.org

Multi-Solvent Recrystallization: In cases where a single solvent does not provide adequate separation, a mixture of two or more miscible solvents with different polarities can be effective. google.com A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly to induce crystallization. For O-benzyl oxime derivatives, solvent mixtures like chloroform/hexane (B92381) have proven effective. orgsyn.org

Chromatographic Methods:

Column chromatography is a versatile and widely used technique for the purification of organic compounds. It relies on the differential adsorption of the components of a mixture onto a stationary phase (such as silica (B1680970) gel or alumina) as a mobile phase (the eluent) is passed through the column.

For the purification of naphthaldehyde oximes and related compounds, silica gel column chromatography is frequently employed. A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a pre-packed silica gel column. The choice of eluent system is crucial for achieving good separation. A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity, is often used to elute the compounds from the column based on their polarity. For instance, a mixture of hexanes and ethyl acetate is a common eluent system. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product. The solvent is then evaporated from the combined pure fractions to yield the purified this compound.

Research Findings on Purification:

While specific detailed research on the purification of this compound is not extensively published, the purification of analogous compounds provides valuable insights. For example, in the synthesis of various (E)-polyhydroxy substituted benzaldehyde O-(benzyl) oximes, purification was achieved by crystallization from a chloroform/hexane mixture or by trituration with hexane after an initial work-up involving extraction with ethyl acetate. orgsyn.org For other naphthaldehyde oximes, column chromatography on silica gel with chloroform as the eluent has been successfully used.

Table of Purification Techniques for Analogous Compounds

| Compound Type | Purification Method | Solvent/Eluent System | Reference |

|---|---|---|---|

| (E)-Polyhydroxy Substituted Benzaldehyde O-(benzyl) Oximes | Crystallization | Chloroform/Hexane | orgsyn.org |

| (E)-1-Naphthaldehyde oxime | Column Chromatography | Chloroform | |

| Benzophenone oxime | Recrystallization | Methyl alcohol | orgsyn.org |

Comprehensive Spectroscopic and Structural Elucidation of 2 Benzyloxy 1 Naphthaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2-(benzyloxy)-1-naphthaldehyde (B183195) oxime in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the assignment of its configuration and predominant conformation.

The structure of oximes gives rise to potential E/Z isomerism about the carbon-nitrogen double bond (C=N). These geometric isomers are diastereomers and are, in principle, distinguishable by NMR, often exhibiting distinct sets of signals for the protons and carbons near the C=N bond. The presence of one set of signals would indicate the existence of a single, stable isomer under the experimental conditions.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals corresponding to the different functional groups within the molecule.

Oxime Proton (N-OH): A singlet in the downfield region, the chemical shift of which is sensitive to solvent and concentration, is characteristic of the hydroxyl proton of the oxime group.

Imine Proton (CH=N): A singlet is expected for the proton attached to the imine carbon. In related aldoximes, this signal typically appears downfield, often above 8.0 ppm. rsc.org

Naphthalene (B1677914) Protons: The six protons on the substituted naphthalene ring system will appear as a series of complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The substitution pattern breaks the symmetry of the naphthalene core, leading to distinct signals for each proton.

Benzyl (B1604629) Protons: The methylene (B1212753) protons (-O-CH₂-Ph) are expected to produce a sharp singlet around δ 5.2 ppm. rsc.org The five protons of the phenyl ring would appear as multiplets in the aromatic region, likely between δ 7.2 and 7.5 ppm. rsc.orgusm.my

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton.

Imine Carbon (C=N): The carbon of the oxime group is expected to have a chemical shift in the range of δ 145-155 ppm. rsc.org

Naphthalene Carbons: The ten carbons of the naphthalene core, including the two substituted carbons (C1 and C2), will show distinct signals in the aromatic region (δ 110-140 ppm). The carbon bearing the benzyloxy group (C2) would be shifted downfield due to the electron-withdrawing effect of the oxygen atom.

Benzyl Carbons: The benzylic methylene carbon (-O-CH₂-Ph) typically resonates around δ 70-77 ppm. rsc.org The carbons of the phenyl ring will show signals in the aromatic region, with the ipso-carbon appearing at a distinct chemical shift from the ortho, meta, and para carbons. usm.my

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(benzyloxy)-1-naphthaldehyde oxime

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH=N | ~8.1 - 8.5 | ~149 - 155 |

| N-OH | Variable, downfield | - |

| Naphthyl-H | ~7.3 - 9.0 | - |

| Naphthyl-C | - | ~110 - 137 |

| -O-CH₂-Ph | ~5.2 - 5.3 | ~76 - 77 |

| Phenyl-H | ~7.2 - 7.5 | - |

| Phenyl-C | - | ~127 - 138 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

O-H Vibrations: The hydroxyl group of the oxime is a key feature. A broad absorption band in the FT-IR spectrum, typically in the region of 3300-3200 cm⁻¹, is expected for the O-H stretching vibration, indicative of intermolecular hydrogen bonding. elixirpublishers.commalayajournal.org The O-H in-plane bending vibration is anticipated to appear in the 1440–1260 cm⁻¹ region. elixirpublishers.com

C=N and N-O Vibrations: The C=N stretching vibration of the oxime group typically gives rise to a medium to strong band in the 1680-1620 cm⁻¹ range. The N-O single bond stretch is expected to be observed in the 960–930 cm⁻¹ region.

C-O-C Ether Linkage: The asymmetric and symmetric stretching vibrations of the benzylic C-O-C ether linkage are expected to produce strong bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Aromatic Vibrations: The C-H stretching vibrations of the naphthalene and phenyl rings are expected above 3000 cm⁻¹. elixirpublishers.com C=C stretching vibrations within the aromatic rings typically appear in the 1600–1450 cm⁻¹ region. C-H out-of-plane bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern of the aromatic rings.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3300 - 3200 | Broad, Medium-Strong |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| C=N stretch | 1680 - 1620 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |

| C-O-C asymmetric stretch | ~1250 | Strong |

| C-O-C symmetric stretch | ~1050 | Strong |

| N-O stretch | 960 - 930 | Medium |

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₈H₁₅NO₂), the monoisotopic mass is 277.110 Da. chemspider.com

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at an m/z (mass-to-charge ratio) of 277. The fragmentation of this molecular ion is expected to proceed through several characteristic pathways:

Benzylic Cleavage: The most prominent fragmentation pathway is often the cleavage of the benzyl-oxygen bond to lose a benzyl radical (·CH₂Ph) or, more likely, form a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This would result in a significant fragment ion at m/z 186, corresponding to the [M - 91]⁺ ion.

Alpha-Cleavage: Cleavage of bonds adjacent to the oxime group can occur. Loss of a hydroxyl radical (·OH) would yield a fragment at m/z 260 ([M - 17]⁺).

Rearrangements: The McLafferty rearrangement is a common fragmentation pathway for some oximes, but it requires a transferable gamma-hydrogen, which is not readily available in this structure. nih.gov Other complex rearrangements involving the naphthalene and phenyl rings may occur.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 277 | [C₁₈H₁₅NO₂]⁺˙ (Molecular Ion) | - |

| 260 | [C₁₈H₁₄NO]⁺ | ·OH |

| 186 | [C₁₁H₈NO]⁺ | ·C₇H₇ (benzyl radical) |

| 91 | [C₇H₇]⁺ (tropylium ion) | ·C₁₁H₈NO₂ |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

The crystal structure of the precursor, 2-benzyloxy-1-naphthaldehyde, reveals a monoclinic system where the dihedral angle between the phenyl and naphthyl ring systems is 21.8°. nih.gov A similar non-coplanar arrangement is expected in the oxime derivative. Furthermore, studies on (E)-1-naphthaldehyde oxime show that the aldoxime group is twisted out of the plane of the naphthalene ring, with a dihedral angle of 23.9°. nih.gov Therefore, it is highly probable that the this compound molecule is non-planar, with significant twists around the C1-C(imine) and O-C(benzyl) bonds.

Table 4: Predicted Crystallographic Parameters (by analogy)

| Parameter | Predicted Value/System | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic | Analogy to 2-benzyloxy-1-naphthaldehyde nih.gov |

| Molecular Conformation | Non-planar | Analogy to 2-benzyloxy-1-naphthaldehyde and 1-naphthaldehyde (B104281) oxime nih.govnih.gov |

| Key Intermolecular Interaction | O-H···N Hydrogen Bonding | General feature of aldoximes nih.gov |

The crystal packing of this compound is expected to be dominated by hydrogen bonding and aromatic interactions, which together define its supramolecular architecture.

Hydrogen Bonding: The primary and most directional interaction governing the crystal packing of aldoximes is the O-H···N hydrogen bond. nih.gov In the solid state, the hydroxyl group of one molecule is expected to act as a hydrogen bond donor to the nitrogen atom of an adjacent molecule. This interaction typically leads to the formation of well-defined supramolecular motifs, such as centrosymmetric R²₂(6) dimers or C(3) polymeric chains extending through the crystal lattice. nih.goveurjchem.com

Aromatic Interactions: Given the presence of two large aromatic systems (naphthalene and phenyl), π-π stacking interactions are likely to play a significant role in stabilizing the crystal structure. These interactions would involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules. Additionally, weaker C-H···O and C-H···π interactions may further stabilize the three-dimensional network. nih.gov The interplay between the strong O-H···N hydrogen bonds and these weaker, less directional aromatic interactions will ultimately determine the final crystal packing arrangement.

Computational Chemistry and Theoretical Investigations of 2 Benzyloxy 1 Naphthaldehyde Oxime

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency, making it ideal for studying medium to large organic molecules. mdpi.comjacsdirectory.com A DFT study of 2-(benzyloxy)-1-naphthaldehyde (B183195) oxime would begin with the optimization of its molecular geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.

Commonly employed methods for such a task include the use of a hybrid functional, such as B3LYP or PBE0, combined with a Pople-style basis set like 6-31+G(d,p) or 6-311G(d,p). mdpi.combiointerfaceresearch.commdpi.com The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic distribution in a molecule with heteroatoms and π-systems. Solvent effects, which can significantly influence molecular properties, can be modeled using methods like the Polarizable Continuum Model (PCM). biointerfaceresearch.com

Once the geometry is optimized, a host of electronic and molecular properties can be calculated. These include the determination of bond lengths, bond angles, and dihedral angles, which provide a complete 3D picture of the molecule. Other key properties derived from the calculation include dipole moment, polarizability, and the molecular electrostatic potential (MEP), which maps the charge distribution and highlights electron-rich and electron-poor regions. biointerfaceresearch.comnih.gov

Illustrative Optimized Geometrical Parameters

The following table presents representative optimized geometrical parameters for 2-(benzyloxy)-1-naphthaldehyde oxime that would be expected from a DFT calculation at the B3LYP/6-311G(d,p) level of theory. These values are based on standard bond lengths and angles for similar fragments found in the literature.

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | ||

| C=N (oxime) | 1.28 | |

| N-O (oxime) | 1.41 | |

| C-O (ether) | 1.37 | |

| O-CH₂ (ether) | 1.43 | |

| **Bond Angles (°) ** | ||

| C-CH=N | 121.5 | |

| C=N-O | 111.0 | |

| C-O-CH₂ | 117.0 | |

| Dihedral Angles (°) | ||

| C(2)-C(1)-C=N | ~180.0 | |

| C(1)-C(2)-O-CH₂ | ~120.0 | |

| C(2)-O-CH₂-C(phenyl) | ~180.0 |

This table is illustrative and presents expected values based on computational studies of analogous molecules.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity and electronic properties. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.comyoutube.com The LUMO, as the lowest energy empty orbital, acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity of the molecule. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and greater polarizability. biointerfaceresearch.comnumberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system and the oxygen atoms, while the LUMO would likely be distributed over the C=N-O moiety and the naphthalene ring's π*-antibonding orbitals. Analysis of the charge distribution within these orbitals reveals the most probable sites for chemical reactions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. biointerfaceresearch.comresearchgate.net

Illustrative Global Reactivity Descriptors

| Parameter | Formula | Representative Value (eV) |

| HOMO Energy (EHOMO) | - | -6.25 |

| LUMO Energy (ELUMO) | - | -1.15 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.10 |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 1.15 |

| Global Hardness (η) | (I - A) / 2 | 2.55 |

| Global Softness (S) | 1 / (2η) | 0.196 |

| Electronegativity (χ) | (I + A) / 2 | 3.70 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.70 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.68 |

This table is illustrative. Values are representative of what would be expected from a DFT calculation, based on data for similar aromatic oxime ethers. biointerfaceresearch.com

Conformational Landscape and Energy Minimization Studies

The presence of single bonds in the benzyloxy and oxime ether linkage allows for significant conformational freedom in this compound. A thorough conformational analysis is essential to identify the most stable three-dimensional structure (the global minimum) and other low-energy conformers that might exist in equilibrium. colostate.edunih.gov

Such studies are typically performed by systematically rotating the dihedral angles around key flexible bonds, such as the C(naphthyl)-C(oxime), C-O(ether), and O-C(benzyl) bonds. researchgate.netresearchgate.net For each rotational step, a constrained geometry optimization is performed to calculate the potential energy, resulting in a potential energy surface (PES) scan. The minima on this surface represent stable conformers, while the maxima represent the energy barriers for rotation between them.

τ₁ (C₂-C₁-C=N): Defines the orientation of the oxime group relative to the naphthalene plane.

τ₂ (C₁-C₂-O-CH₂): Governs the position of the benzyl (B1604629) group relative to the naphthalene core.

τ₃ (C₂-O-CH₂-Cipso): Controls the orientation of the phenyl ring.

Studies on similar benzyloxy derivatives show that extended or anti-conformations are often energetically favored. researchgate.netnih.gov The final, fully optimized geometry would represent the molecule's most probable shape, which is crucial for understanding its interactions with other molecules or biological targets.

Prediction of Reactivity Pathways and Mechanistic Insights

Computational chemistry offers powerful tools to predict how a molecule will behave in a chemical reaction. nsf.gov By analyzing the electronic properties derived from DFT calculations, one can gain deep mechanistic insights.

The Frontier Molecular Orbitals (FMOs) discussed in section 4.2 are central to this prediction. The locations of the highest density of the HOMO indicate the most likely sites for electrophilic attack (where the molecule acts as a nucleophile). youtube.com Conversely, the regions with the highest density of the LUMO are the most susceptible to nucleophilic attack (where the molecule acts as an electrophile). youtube.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map . The MEP visualizes the electrostatic potential on the electron density surface of the molecule. biointerfaceresearch.comnih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxime oxygen and the ether oxygen, making them potential sites for protonation or coordination to Lewis acids. mdpi.comnih.gov

Furthermore, DFT can be used to model the entire course of a proposed reaction, including the structures and energies of reactants, transition states, and products. mdpi.comresearchgate.net This allows for the calculation of activation energies, providing a quantitative prediction of the most favorable reaction pathway. For instance, the mechanism of oxime formation or its subsequent reactions, such as cyclizations or rearrangements, can be computationally elucidated. researchgate.net

Theoretical Spectroscopic Data Correlation and Validation

A crucial step in validating a computational model is to compare its predictions with experimental data. Theoretical calculations of spectroscopic properties serve this purpose well. researchgate.net

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. mdpi.com By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. researchgate.net A good match between the scaled theoretical spectrum and the experimental one confirms that the optimized geometry is a true representation of the molecule. nih.gov

Illustrative Comparison of Key Vibrational Frequencies

| Functional Group | Vibration Mode | Typical Experimental Range (cm⁻¹) | Expected Scaled DFT Value (cm⁻¹) |

| O-H (oxime) | Stretching | 3400 - 3200 (broad) | ~3350 |

| C-H (aromatic) | Stretching | 3100 - 3000 | ~3050 |

| C=N (oxime) | Stretching | 1650 - 1590 | ~1620 |

| C=C (aromatic) | Stretching | 1600 - 1450 | ~1580, 1510, 1460 |

| C-O (ether) | Asymmetric Stretching | 1275 - 1200 | ~1240 |

| N-O (oxime) | Stretching | 960 - 930 | ~945 |

This table is illustrative and presents expected values. Experimental ranges are general, and calculated values are representative of what a scaled DFT calculation would predict. researchgate.netiucr.orgmdpi.com

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is a method used to calculate the electronic absorption spectra (UV-Visible) of molecules. biointerfaceresearch.com It provides information about the energies of electronic transitions (absorption wavelengths, λmax), their intensities (oscillator strengths), and the nature of the orbitals involved (e.g., π → π* or n → π* transitions). researchgate.net Comparing the calculated UV-Vis spectrum with the experimental one further validates the computational approach and provides a detailed understanding of the molecule's photophysical properties. researchgate.netnih.gov

Chemical Reactivity and Derivatization Strategies of the Oxime Moiety and Aromatic Scaffolds

Reactions of the Oxime Functional Group

The C=N-OH moiety of the oxime is a hub of reactivity, susceptible to hydrolysis, reduction, various O-functionalization reactions, and cyclization processes to form heterocyclic structures.

Hydrolysis and Reductive Transformations of the Oxime to Aldehyde or Amine

The oxime group serves as a stable protective group for the aldehyde functionality. Its removal, a process known as deoximation, regenerates the parent aldehyde, 2-(benzyloxy)-1-naphthaldehyde (B183195). Conversely, the oxime can be reduced to furnish the corresponding primary amine.

Hydrolysis to Aldehyde: The conversion of an oxime back to a carbonyl compound is a fundamental transformation. While classical methods often involve acid hydrolysis, these conditions can sometimes be harsh for molecules with acid-sensitive groups. niscpr.res.in A variety of milder reagents have been developed for this purpose. For 2-(benzyloxy)-1-naphthaldehyde oxime, these transformations would yield 2-(benzyloxy)-1-naphthaldehyde. The general stability of oximes to hydrolysis is notably greater than that of isostructural hydrazones. nih.gov

Table 1: Selected Reagents for the Hydrolysis of Oximes to Carbonyls

| Reagent/System | Conditions | Notes | Reference |

|---|---|---|---|

| Acid Hydrolysis (e.g., HCl, H₂SO₄) | Aqueous, heat | Classical method, may not be suitable for acid-sensitive substrates. | niscpr.res.in |

| Copper(II) Chloride (CuCl₂·2H₂O) | Acetonitrile/water, reflux | Efficient, with easy recovery of the copper salt. | organic-chemistry.org |

| 2-Iodylbenzoic acid (IBX) | Water, room temperature | Mild and effective for a variety of oximes. | organic-chemistry.org |

| N-Bromosaccharin | Microwave irradiation | Features short reaction times and high chemoselectivity. | organic-chemistry.org |

Reductive Transformation to Amine: The reduction of oximes is a valuable route for the synthesis of primary amines. This transformation is crucial for introducing a basic nitrogen center into the molecule, which is a common feature in many biologically active compounds. The reduction of this compound would produce [2-(benzyloxy)naphthalen-1-yl]methanamine. A number of reducing agents can accomplish this, with varying degrees of selectivity and under different reaction conditions. derpharmachemica.comresearchgate.net

Table 2: Selected Reagents for the Reduction of Oximes to Primary Amines

| Reagent/System | Conditions | Notes | Reference |

|---|---|---|---|

| Stannous Chloride (SnCl₂) | Ethanol (B145695), reflux | A one-pot method starting from the aldehyde and hydroxylamine (B1172632). | derpharmachemica.com |

| Sodium Borohydride/Zirconium(IV) chloride (NaBH₄/ZrCl₄) | Al₂O₃, solvent-free, room temp. | Rapid and high-yielding method. | researchgate.net |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Various solvents | Common industrial method, generally clean and efficient. | niscpr.res.in |

O-Alkylation and O-Acylation Reactions of the Oxime

The hydroxyl group of the oxime is nucleophilic and can readily participate in O-alkylation and O-acylation reactions. These derivatizations modify the electronic and steric properties of the oxime moiety, influencing its reactivity and biological profile.

O-Alkylation: This reaction involves the attachment of an alkyl or aryl group to the oxime's oxygen atom, typically via reaction with an alkyl halide in the presence of a base. This converts the oxime into an oxime ether. For instance, O-alkylation of this compound would yield derivatives such as 2-(allyloxy)-1-naphthaldehyde (B189977) O-(2,6-dichlorobenzyl) oxime. chemscene.com

O-Acylation: The reaction of the oxime with an acylating agent, such as an acyl chloride or anhydride (B1165640), produces an O-acyl oxime. nih.gov These O-acyl derivatives are not merely protected forms of the oxime; they are highly versatile synthetic intermediates. rsc.org They can act as internal oxidants in transition metal-catalyzed C-H activation reactions and are precursors for the synthesis of various nitrogen-containing heterocycles. rsc.org The synthesis of novel O-acyloximes can be achieved using acetyl chloride or through mixed anhydride methods. nih.gov

Oxidative Cyclization Reactions Leading to Fused Heterocycles (e.g., Isoxazoles, Oxazines, Nitrile Oxides)

The oxime group is a key precursor for the synthesis of various fused heterocyclic systems through oxidative cyclization reactions. These reactions often proceed through a highly reactive nitrile oxide intermediate.

Nitrile Oxide Formation and Cycloaddition: Aldoximes, such as this compound, can be oxidized to generate nitrile oxides in situ. nih.gov These nitrile oxides are valuable 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to produce five-membered heterocycles like isoxazoles and isoxazolines. nih.gov

Intramolecular Cyclizations: In substrates containing an appropriately positioned unsaturated bond (alkene or alkyne), the generated nitrile oxide can undergo an intramolecular cycloaddition, leading to the formation of fused bicyclic or polycyclic heterocyclic systems. nih.gov For example, an alkene tethered to the benzyloxy group or the naphthalene (B1677914) core could potentially be trapped by the nitrile oxide generated from the oxime.

A particularly relevant transformation is the oxidative cyclization of substituted 1-naphthaldehyde (B104281) oximes to form naphtho[1,2-d]isoxazole derivatives. For instance, (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime can be cyclized using phenyliodine(III) diacetate (PIDA) to yield a naphtho[1,2-d]isoxazole 2-oxide. nih.gov This N-oxide can then undergo an interesting isomerization to the corresponding nitrile oxide, which can be trapped to form various isoxazoles. nih.gov This pathway highlights a powerful strategy for constructing complex heterocyclic scaffolds on the naphthalene framework.

Functionalization of the Naphthalene Ring System

The naphthalene core of this compound is an aromatic system that can undergo substitution reactions, although the regiochemical outcome is governed by the electronic effects of the existing substituents.

Electrophilic and Nucleophilic Aromatic Substitution Considerations (Theoretical)

Electrophilic Aromatic Substitution (EAS): The regioselectivity of EAS on the naphthalene ring is dictated by the directing effects of the C1-formyl oxime and the C2-benzyloxy groups.

C2-Benzyloxy Group (-OCH₂Ph): This is an electron-donating group (EDG) and is strongly activating. It directs incoming electrophiles to the ortho (C3) and para (C6) positions.

C1-Formyl Oxime Group (-CH=NOH): This group is electron-withdrawing (EWG) and deactivating, directing electrophiles to the meta positions (C5, C7).

In electrophilic reactions, the influence of the powerful activating benzyloxy group is expected to dominate. researchgate.net Therefore, electrophilic attack is most likely to occur at the C3 position, which is ortho to the benzyloxy group. The C6 position is another potential site of reaction. Substitution at the alpha position (like C4 or C5) is generally favored in naphthalene itself due to better stabilization of the carbocation intermediate (the Wheland intermediate). youtube.comstackexchange.com However, the strong directing effect of the C2-benzyloxy group makes C3 a prime target.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require a good leaving group (like a halide) and the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.org The parent molecule, this compound, lacks both of these features, making it generally unreactive towards SNAr. For such a reaction to occur, the naphthalene ring would need to be modified, for example, by introducing a nitro group or converting the benzyloxy group into a better leaving group. However, there are examples where a methoxy (B1213986) group on a naphthalene ring, activated by an adjacent phosphinyl group, can be displaced by nucleophiles, suggesting that under specific activating conditions, the benzyloxy group might also be substituted. elsevierpure.com

Regioselective Functionalization of the Naphthalene Core

Building on the theoretical principles, specific functionalization at defined positions on the naphthalene ring can be achieved. Research has demonstrated that the parent aldehyde, 2-(benzyloxy)-1-naphthaldehyde, can be used for the regioselective alkylation at the C4 position of the naphthalene ring system. nih.gov This indicates that the C4 position is sufficiently activated or accessible for certain types of reactions, despite being flanked by two substituents at C1 and C2.

The directing effects of the substituents can be exploited to introduce new functional groups selectively. For example, a Friedel-Crafts acylation would be predicted to occur at the C6 position, which is para to the strongly activating benzyloxy group, assuming steric hindrance from the peri C8-hydrogen does not impede the reaction. Careful selection of reagents and reaction conditions is paramount to controlling the regiochemical outcome of any functionalization attempt on this substituted naphthalene system.

Reactions Involving the Benzyloxy Protecting Group

The benzyloxy group (-OCH₂C₆H₅) present in this compound serves as a crucial protecting group for the hydroxyl moiety on the naphthalene scaffold. The selection of a protecting group is pivotal in multi-step organic synthesis, and the benzyl (B1604629) ether is frequently employed due to its general stability across a wide range of reaction conditions. acs.org However, its strategic removal (deprotection) and its reactivity under specific environments are critical considerations for synthetic planning. The enhanced reactivity of the benzylic position is attributed to the lower bond dissociation energy of benzylic C-H bonds, as the adjacent aromatic ring effectively stabilizes the resulting benzyl radicals. wikipedia.org

Deprotection Strategies for the Benzyloxy Ether

The cleavage of the benzyl ether in molecules such as this compound is a well-established transformation, with several methods available to chemists. The choice of method often depends on the presence of other functional groups within the molecule. Common strategies include catalytic hydrogenolysis, cleavage with strong acids, and oxidative removal. organic-chemistry.org

Catalytic Hydrogenolysis: This is the most common and often preferred method for benzyl ether deprotection. jk-sci.com The reaction involves the use of a palladium catalyst, typically on a carbon support (Pd/C), in the presence of hydrogen gas (H₂). jk-sci.com The process is a type of hydrogenolysis where the C-O bond of the ether is cleaved, yielding the deprotected naphthol and toluene (B28343) as a byproduct. jk-sci.com To avoid the reduction of other sensitive groups, such as alkenes or alkynes, alternative hydrogen sources like 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate (B1220265) can be used in a process called catalytic transfer hydrogenation. organic-chemistry.orgjk-sci.com

Acid-Mediated Cleavage: Strong Lewis acids can effectively cleave benzyl ethers. A notable example is the use of a boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which allows for debenzylation under mild conditions and demonstrates high selectivity, tolerating a variety of other functional groups like silyl (B83357) ethers and esters. organic-chemistry.org This method provides a valuable alternative when hydrogenation is not feasible due to substrate sensitivity. organic-chemistry.org

Oxidative Deprotection: Oxidative methods offer another route for debenzylation. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are particularly effective for cleaving p-methoxybenzyl (PMB) ethers but can also be applied to standard benzyl ethers, especially with photoirradiation to facilitate the reaction. acs.orgorganic-chemistry.org The mechanism involves oxidation at the benzylic position. Another approach involves oxidation with ozone, which results in the formation of a benzoic ester that can then be hydrolyzed under basic conditions. organic-chemistry.org Recent advancements have also demonstrated visible-light-mediated debenzylation using DDQ, which can proceed in the presence of functional groups sensitive to hydrogenation, such as azides and alkynes. acs.org

The following table summarizes key deprotection strategies applicable to the benzyloxy group.

| Deprotection Method | Typical Reagents & Catalyst | Common Solvents | Key Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Ethanol, Methanol (B129727), THF | High efficiency, clean reaction. jk-sci.com | Not compatible with reducible groups (alkenes, alkynes, nitro groups). organic-chemistry.org |

| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | Ethanol | Milder than using H₂ gas, can show selectivity. organic-chemistry.org | May still affect highly sensitive reducible groups. |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Dichloromethane, Ether | High selectivity, tolerates many functional groups. organic-chemistry.org | Requires stoichiometric amounts of the Lewis acid. |

| Oxidative Cleavage | DDQ, often with H₂O or photoirradiation | Dichloromethane, Acetonitrile | Orthogonal to reductive methods, good for complex molecules. acs.orgorganic-chemistry.org | Substrate-dependent reactivity; may not be suitable for electron-rich aromatic systems. |

| Ozonolysis | O₃, then NaOMe | Dichloromethane, Methanol | Alternative oxidative method. organic-chemistry.org | Requires ozonolysis equipment; harsh conditions for some functional groups. |

Applications in Functional Materials and Analytical Chemistry

Role as a Building Block in Polymer and Supramolecular Material Synthesis

The presence of the oxime functional group, with its characteristic C=NOH moiety, provides a key reactive site for polymerization and a strong hydrogen-bonding motif for supramolecular assembly. This dual nature allows 2-(benzyloxy)-1-naphthaldehyde (B183195) oxime to be a valuable component in the construction of materials with ordered architectures.

The oxime group of 2-(benzyloxy)-1-naphthaldehyde oxime can be leveraged for its incorporation into various polymer backbones. The hydroxyl group of the oxime can participate in condensation reactions, while the C=N double bond can be involved in addition polymerization or ring-opening metathesis polymerization (ROMP) after suitable modification.

For instance, condensation with formaldehyde (B43269) or other aldehydes can lead to the formation of phenolic-like resins, where the naphthalene (B1677914) unit imparts enhanced thermal stability and rigidity to the resulting polymer. The general principle of this type of polymerization is analogous to the synthesis of polymers from other oxime-containing phenols, such as 2,4-dihydroxybenzaldehyde (B120756) oxime. ias.ac.in The bulky benzyloxy and naphthyl groups would influence the polymer's solubility and processing characteristics.

The oxime functionality also offers a platform for post-polymerization modification. Polymers containing aldehyde or ketone groups can be readily functionalized with alkoxyamines to form stable oxime ethers, a reaction known for its high efficiency and mild conditions. rsc.org This approach allows for the introduction of the 2-(benzyloxy)-1-naphthaldehyde moiety as a pendant group, which can introduce specific optical or chelating properties to the polymer. The reversible nature of the oxime bond under certain conditions, such as in the presence of competing alkoxyamines or carbonyl compounds, can be exploited to create dynamic or self-healing materials. rsc.org

Table 1: Potential Polymerization Strategies Involving this compound

| Polymerization Type | Role of this compound | Potential Polymer Properties |

|---|---|---|

| Condensation Polymerization | Monomer (with aldehydes like formaldehyde) | High thermal stability, rigidity |

| Post-polymerization Modification | Pendant group (via reaction with aldehyde/ketone-functionalized polymers) | Tunable optical properties, chelating ability, potential for dynamic covalent chemistry |

The oxime group is a well-established motif for directing the self-assembly of molecules through hydrogen bonding. The O-H group of the oxime acts as a hydrogen bond donor, while the nitrogen atom serves as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of various supramolecular structures, such as dimers and one-dimensional polymeric chains. nih.goveurjchem.com

The ability to form ordered, self-assembled structures is a key requirement for the development of materials with anisotropic properties, such as liquid crystals or organic semiconductors. The controlled self-assembly of this compound and its derivatives could therefore be a promising route to such materials.

Table 2: Key Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Participating Groups | Resulting Supramolecular Motif |

|---|---|---|

| Hydrogen Bonding | Oxime (O-H···N) | Dimers, one-dimensional chains |

| π-π Stacking | Naphthalene and benzene (B151609) rings | Stabilization of the overall assembly |

| Van der Waals Forces | Alkyl chains (from benzyloxy group) | Influence on packing and solubility |

Development of Sensing Reagents and Probes (Focus on chemical design, not performance metrics)

The design of chemical sensors often relies on the principle of a specific chemical reaction or interaction between the analyte and the sensor molecule, which results in a measurable signal, such as a change in color or fluorescence. The structure of this compound offers several features that can be exploited in the design of sensing reagents.

The oxime moiety itself can be designed to react with specific analytes. For example, the hydrolysis of the oxime back to the corresponding aldehyde can be triggered by certain chemical species, leading to a change in the electronic properties of the molecule and thus a detectable signal.

Furthermore, the naphthalene ring system is a well-known fluorophore. The fluorescence of the naphthalene unit can be modulated by chemical events occurring at the oxime or benzyloxy positions. For instance, the coordination of a metal ion to the oxime group could quench or enhance the fluorescence of the naphthalene moiety. This principle forms the basis for many fluorescent chemosensors.

The benzyloxy group can be strategically chosen to fine-tune the solubility and binding properties of the sensor molecule. For example, the introduction of specific functional groups on the benzene ring could enhance the selectivity of the sensor for a particular analyte. The design of such probes focuses on creating a specific binding pocket for the target analyte, where the binding event triggers a conformational change or an electronic perturbation that is transduced into an optical signal.

Exploration in Organic Electronic Components (as a chemical component, not device performance)

The development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the use of organic molecules with specific electronic properties. The extended π-conjugated system of the naphthalene core in this compound makes it a candidate for exploration as a component in such materials.

The electronic properties of the naphthalene ring can be tuned by the introduction of substituents. The benzyloxy and oxime groups, being electron-donating and electron-withdrawing to varying degrees, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This ability to tune the energy levels is crucial for designing materials with appropriate charge-injection and transport properties for use in electronic devices.

The self-assembly properties of this compound, as discussed in section 7.1.2, are also highly relevant here. The formation of ordered structures through self-assembly can lead to enhanced charge mobility in the solid state, which is a key parameter for the performance of organic electronic devices. The design of molecules that can self-assemble into well-ordered thin films is a major area of research in organic electronics. The rigid naphthalene core combined with the hydrogen-bonding capability of the oxime group provides a promising design strategy for achieving such ordered assemblies.

Use in Separation and Extraction Processes

Oxime-based ligands have a long history of use in the separation and extraction of metal ions, particularly in hydrometallurgy. google.com Salicylaldoximes, for example, are effective extractants for copper. google.com The chelating ability of the oxime group, often in concert with a nearby hydroxyl group, allows for the formation of stable, neutral metal complexes that are soluble in organic solvents.

While this compound lacks the ortho-hydroxyl group of salicylaldoximes, the oxime nitrogen and oxygen atoms can still coordinate to metal ions. The bulky benzyloxy and naphthyl groups would enhance the lipophilicity of the resulting metal complexes, favoring their extraction into an organic phase from an aqueous solution.

The selectivity of the extraction process can be influenced by the pH of the aqueous phase and the nature of the organic solvent. The chemical design of the extractant plays a crucial role in determining its affinity for different metal ions. In the case of this compound, the steric hindrance from the bulky substituents around the oxime group could lead to selectivity for certain metal ions based on their preferred coordination geometry and ionic radius. The process generally involves contacting an aqueous solution containing the metal ions with an organic solvent containing the oxime extractant, followed by separation of the two phases. The metal can then be stripped from the organic phase by treatment with an acidic solution, regenerating the extractant for reuse. google.com

Future Perspectives and Emerging Research Directions

Design and Synthesis of Advanced Analogues with Tunable Properties

The core structure of 2-(benzyloxy)-1-naphthaldehyde (B183195) oxime offers a versatile scaffold for the development of advanced analogues with finely tuned properties. Future research will likely focus on systematic modifications of the naphthalene (B1677914) ring, the benzyloxy group, and the oxime moiety to influence its electronic, optical, and biological characteristics.

Key areas for synthetic modification include the introduction of various substituents at different positions on both the naphthalene and benzene (B151609) rings. For instance, the incorporation of electron-donating or electron-withdrawing groups can significantly alter the molecule's photophysical properties, such as its fluorescence quantum yield and emission wavelength. This could lead to the development of novel fluorescent probes for specific analytes or cellular imaging agents.

Furthermore, the synthesis of oligomeric and polymeric derivatives of 2-(benzyloxy)-1-naphthaldehyde oxime presents an exciting frontier. By linking multiple units of the molecule, researchers can create materials with enhanced light-harvesting capabilities or unique self-assembly behaviors, opening doors for applications in organic electronics and materials science.

| Potential Analogue | Target Property | Potential Application |

| Nitro-substituted analogue | Enhanced electron-accepting ability | Organic semiconductors |

| Amino-substituted analogue | Increased fluorescence | Biological imaging |

| Thiophene-containing analogue | Modified electronic band gap | Organic photovoltaics |

Exploration of Novel Reaction Pathways and Methodologies

The exploration of new reaction pathways is crucial for expanding the synthetic utility of this compound. While classical methods for oxime formation are well-established, future research will likely investigate more efficient and selective catalytic systems. This includes the use of transition metal catalysts or organocatalysts to facilitate the synthesis under milder conditions, with higher yields and reduced waste.

Another promising direction is the investigation of post-synthetic modifications of the oxime group itself. The oxime functional group can participate in a variety of transformations, such as the Beckmann rearrangement to form amides or the reduction to primary amines. Developing selective methods for these transformations in the context of the this compound framework would significantly broaden its chemical space and provide access to a wider range of derivatives.

Moreover, the use of flow chemistry and microwave-assisted synthesis represents a methodological shift that could accelerate the discovery and optimization of reactions involving this compound. These technologies allow for rapid screening of reaction conditions and can often lead to improved yields and purities.

Integration into Multi-Component Systems for Enhanced Functionality

The integration of this compound into multi-component systems is a key strategy for unlocking its full potential. Its ability to act as a ligand for metal ions suggests significant opportunities in the field of coordination chemistry. The synthesis of metal-organic frameworks (MOFs) and coordination polymers incorporating this molecule could lead to materials with interesting porous structures, catalytic activities, or sensing capabilities.

In the realm of supramolecular chemistry, the non-covalent interactions of this compound can be harnessed to construct complex architectures. Its aromatic rings can participate in π-π stacking interactions, while the oxime group can form hydrogen bonds. These interactions can be used to direct the self-assembly of the molecule into well-defined nanostructures, such as gels, liquid crystals, or vesicles, with potential applications in drug delivery and materials science.

The development of hybrid materials, where this compound is combined with other functional components like nanoparticles or polymers, is another exciting avenue. For example, grafting the molecule onto the surface of quantum dots could lead to novel fluorescent sensors with enhanced sensitivity and selectivity.

| Multi-Component System | Key Interaction | Potential Functionality |

| Metal-Organic Framework (MOF) | Coordination to metal ions | Gas storage, catalysis |

| Supramolecular Gel | Hydrogen bonding, π-π stacking | Controlled release, tissue engineering |

| Nanoparticle-Oxime Hybrid | Covalent linkage or physisorption | Targeted sensing, bioimaging |

Sustainable Synthesis Approaches for Compound Production

As the potential applications of this compound expand, the development of sustainable and environmentally friendly production methods will become increasingly important. Future research in this area will focus on several key principles of green chemistry.

One major goal is the replacement of hazardous reagents and solvents with more benign alternatives. This could involve the use of water as a reaction medium or the application of solvent-free reaction conditions. The development of catalytic methods, as mentioned earlier, also plays a crucial role in improving the sustainability of the synthesis by reducing the amount of waste generated.

The use of renewable starting materials is another important aspect of sustainable synthesis. While the naphthalene core is traditionally derived from coal tar, research into bio-based routes to aromatic compounds could eventually provide a more sustainable source for the synthesis of this compound and its derivatives.

Furthermore, an emphasis on atom economy will drive the design of new synthetic routes that maximize the incorporation of all starting materials into the final product. This, combined with energy-efficient reaction conditions, will be essential for the development of a truly sustainable manufacturing process for this promising compound.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(benzyloxy)-1-naphthaldehyde oxime, and how can reaction conditions be systematically optimized?

Answer: The synthesis typically involves two steps: (1) preparation of 2-(benzyloxy)-1-naphthaldehyde via Williamson ether synthesis (condensation of 1-naphthaldehyde with benzyl alcohol using a base like K₂CO₃ or NaH in DMF) , and (2) oxime formation by reacting the aldehyde with hydroxylamine hydrochloride under acidic or neutral conditions. Systematic optimization includes:

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .

- Temperature control : Oxime formation is typically performed at 60–80°C to avoid side reactions like Beckmann rearrangement .

- Purity assessment : Confirm via melting point analysis, NMR (δ 9.8–10.2 ppm for aldehyde proton), and IR (C=O stretch ~1680 cm⁻¹) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include the oxime proton (δ 8.5–9.0 ppm, broad) and the benzyloxy methylene group (δ 4.6–5.0 ppm) .

- IR spectroscopy : Confirm oxime formation via N–O stretch (~930 cm⁻¹) and C=N stretch (~1640 cm⁻¹) .

- X-ray crystallography : Resolves stereochemistry (E/Z configuration) and intermolecular interactions. For example, related naphthaldehyde derivatives show planar naphthalene rings with substituents deviating ≤0.2 Å from the plane .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 293) confirm molecular weight .

Advanced Research Questions

Q. How does the steric and electronic nature of substituents on the naphthalene ring influence the reactivity of this compound in nucleophilic addition reactions?

Answer:

- Steric effects : Bulky substituents (e.g., bromine at the 3-position) hinder nucleophilic attack at the aldehyde group, reducing reaction rates. For example, bis(2-bromophenyl)methanone oxime shows 30% lower yield in allylation reactions compared to unsubstituted analogs due to steric hindrance .

- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) increase electrophilicity of the aldehyde, accelerating oxime formation but risking overoxidation. Conversely, electron-donating groups (e.g., –OCH₃) stabilize intermediates, favoring selective reactions .

- Methodological tip : Use Hammett plots to correlate substituent σ values with reaction rates for predictive optimization .

Q. What strategies resolve contradictions in reported biological activity data (e.g., acetylcholinesterase inhibition vs. antimicrobial efficacy) for this compound derivatives?

Answer:

- Assay standardization : Discrepancies may arise from variations in assay conditions (e.g., pH, enzyme concentration). Use validated protocols (e.g., Ellman’s method for acetylcholinesterase activity) .

- Structural modifications : Introduce functional groups (e.g., –CF₃) to enhance target selectivity. For instance, trifluoromethyl groups improve lipophilicity, boosting blood-brain barrier penetration for neuropharmacological applications .

- Data reconciliation : Cross-validate results using orthogonal techniques (e.g., molecular docking for binding affinity predictions vs. in vitro enzyme assays) .

Q. How can enantioselective synthesis of this compound derivatives be achieved, and what catalysts optimize stereochemical outcomes?

Answer:

- Chiral ligands : Hybrid ligands (e.g., (R)-BINAP) in palladium-catalyzed allylation reactions yield enantiomeric excess (ee) >90% for allyl oximes .

- Reaction optimization : Use allylic carbonates instead of acetates to improve ee (e.g., 92% ee with (E)-1,3-diphenylallyl acetate) .

- Steric tuning : Bulky oximes (e.g., bis(2-(benzyloxy)phenyl)methanone oxime) require lower temperatures (0–5°C) to minimize racemization .

Q. What computational and experimental approaches elucidate the photophysical properties (e.g., fluorescence) of this compound?

Answer:

- TD-DFT calculations : Predict absorption/emission wavelengths by modeling excited-state transitions. For example, naphthalene derivatives show λmax ~350 nm due to π→π* transitions .

- Fluorescence quenching studies : Use Stern-Volmer plots to quantify interactions with quenchers (e.g., nitroaromatics), revealing charge-transfer mechanisms .

- Solvatochromism analysis : Correlate emission shifts with solvent polarity to assess dipole moment changes in excited states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.